N-(5-fluoro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
The compound N-(5-fluoro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thieno[3,2-d]pyrimidin-4-one derivative featuring a 4-methylphenyl substituent at the 7-position of the heterocyclic core and an acetamide side chain at the 3-position. The acetamide moiety is further substituted with a 5-fluoro-2-methylphenyl group. This structural motif is common in medicinal chemistry, particularly in kinase inhibitors and anticancer agents, due to its ability to engage in hydrogen bonding and hydrophobic interactions with biological targets .
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S/c1-13-3-6-15(7-4-13)17-11-29-21-20(17)24-12-26(22(21)28)10-19(27)25-18-9-16(23)8-5-14(18)2/h3-9,11-12H,10H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOMKKCURHTWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-fluoro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula and structure, which highlight its unique features:
- Chemical Formula : CHFNOS
- Molecular Weight : 345.42 g/mol
- CAS Number : 452-85-7
The structure includes a thieno[3,2-d]pyrimidine core, which is known for its biological activity, particularly in inhibiting various kinases involved in cancer progression.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance:
-
In Vitro Studies :
- Compounds with similar thieno[3,2-d]pyrimidine structures demonstrated IC values ranging from 0.075 to 6.96 μM against various cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer) cells .
- These compounds induced S-phase cell cycle arrest and apoptosis through caspase-3 activation, indicating their mechanism of action involves disrupting normal cell cycle progression .
-
Mechanistic Insights :
- The compound has shown promising kinase inhibitory activity against targets such as VEGFR-2 and AKT, critical pathways in cancer cell proliferation and survival .
- Docking studies revealed that these compounds fit well within the active sites of their respective targets, suggesting a strong interaction that could lead to effective inhibition .
Comparative Efficacy
To illustrate the efficacy of this compound compared to other anticancer agents, a summary table is provided below:
| Compound Name | Targeted Cancer Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|---|
| N-(5-fluoro-2-methylphenyl)-... | HepG2 | 0.126 | VEGFR-2 and AKT inhibition |
| Doxorubicin | HepG2 | 0.05 | DNA intercalation |
| Compound 4c | PC-3 | 3.12 | Cell cycle arrest and apoptosis |
Case Studies
Several case studies have documented the biological effects of related compounds:
- Case Study on Compound 4c :
-
Clinical Relevance :
- The findings suggest that derivatives of thieno[3,2-d]pyrimidine could serve as leads for developing new anticancer drugs with improved safety profiles and efficacy.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Comparisons
Table 1: Structural and Property Comparison
Research Findings and Implications
- Substituent Effects: Fluorine: Enhances metabolic stability and electron-withdrawing effects, improving target engagement .
- Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to , involving Suzuki coupling for aryl group introduction and amide bond formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
